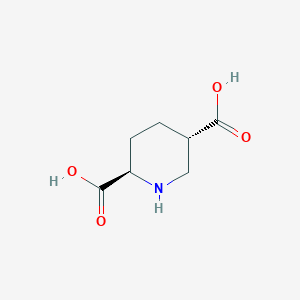

2,5-Piperidinedicarboxylic acid, trans-

Overview

Description

2,5-Piperidinedicarboxylic acid, also known as 2,5-Pyridinedicarboxylic acid, is a natural N-heterocyclic compound with two carboxyl substituents on the pyridine ring . It is widely distributed in industrial wastewater and is often used as a precursor in the synthesis of pesticides and drugs in agriculture and industries . It is also a substitute for production in plastics .

Synthesis Analysis

The synthesis of 2,5-Piperidinedicarboxylic acid involves the reduction in an acidic medium over platinum catalysts of 2,4-, 2,5-, and 2,6-pyridinedicarboxylic acids. This process yields cis-2,4-, -2,5-, and -2,6-piperidinedicarboxylic acids. Heating these in an alkaline medium leads to thermodynamically equilibrium mixtures of diastereomers .Molecular Structure Analysis

The molecular structure of 2,5-Piperidinedicarboxylic acid has been analyzed in various studies. For instance, a study on the Ru (II) complex containing 2,5-pyridinedicarboxylic acid ligand provides insights into its molecular structure .Chemical Reactions Analysis

In terms of chemical reactions, 2,5-Piperidinedicarboxylic acid can be biodegraded by certain bacteria. For example, strain YJ-5, identified as Agrobacterium sp., can utilize 2,5-PDA as the sole carbon source for growth . The biodegradation process involves the conversion of 2,5-PDA into 6-hydroxy-2,5-PDA when the electron acceptor (2,6-dichlorophenolindophenol) is employed .Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-Piperidinedicarboxylic acid include its appearance as a solid and its slight solubility in water . Its molecular weight is 201.22 .Scientific Research Applications

1. Synthesis and Configuration Analysis

Mastafanova et al. (1985) studied the reduction of 2,5-pyridinedicarboxylic acids over platinum catalysts, leading to the formation of trans-2,5-piperidinecarboxylic acid. Their research established the configurations of various piperidinedicarboxylic acids using PMR spectra, contributing to the understanding of their chemical structure and properties (Mastafanova et al., 1985).

2. Biological Activity in Retinal Neurons

Slaughter and Miller (1983) explored the biological activity of cis-2,3-Piperidinedicarboxylic acid (PDA), an excitatory amino acid antagonist. They discovered that PDA blocked cone input to specific retinal neurons, contributing to the understanding of excitatory amino acid synaptic receptors in the outer retina (Slaughter & Miller, 1983).

3. Synthesis of Amino Acid Derivatives

Marin et al. (2002) developed a method for synthesizing various alpha-amino acids using (2S,5R)-5-hydroxy-6-oxo-1,2-piperidinedicarboxylates. This research is significant for the synthesis of collagen and collagen-like proteins, demonstrating the versatility of piperidinedicarboxylic acids in chemical synthesis (Marin et al., 2002).

4. Relationship with NMDA Receptors

Madsen et al. (1990) investigated the relationship between the flexibility of piperidinedicarboxylic acids and their actions as agonists or antagonists at N-Methyl-D-aspartic acid (NMDA) receptors. This study provides insight into the role of conformational flexibility in the activation of NMDA receptors, crucial for understanding neuronal function (Madsen et al., 1990).

Mechanism of Action

While the exact mechanism of action of 2,5-Piperidinedicarboxylic acid is not fully understood, it has been found to be a highly selective inhibitor of D-dopachrome tautomerase . This suggests that it may have potential applications in the treatment of diseases where D-dopachrome tautomerase plays a role .

Safety and Hazards

Future Directions

The future directions of research on 2,5-Piperidinedicarboxylic acid could involve further exploration of its bioactive properties and its potential as a highly selective inhibitor of D-dopachrome tautomerase . This could lead to new insights into the pathophysiological functionality of D-DT in disease models .

Properties

IUPAC Name |

(2R,5S)-piperidine-2,5-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHLQEIQEPADFF-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NCC1C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC[C@H]1C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

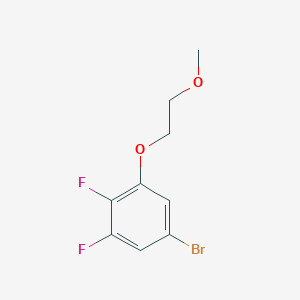

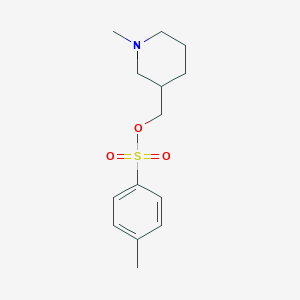

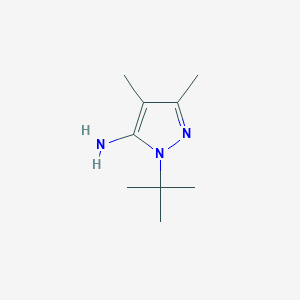

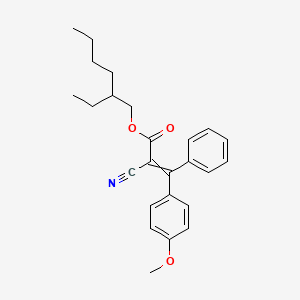

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,7-bis[2-(acetylamino)ethylmethanesulfonothioate]ditrifluoroacetate salt](/img/structure/B3313858.png)

![3-Quinolinecarbonitrile, 4-[(2-amino-6-benzothiazolyl)amino]-6-methyl-7-[2-(1-piperidinyl)ethoxy]-](/img/structure/B3313862.png)

![5-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B3313886.png)

![6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B3313893.png)